molecular formula C11H8Cl2N2O3S2 B2846595 2,5-dichloro-N-(4-sulfamoylphenyl)thiophene-3-carboxamide CAS No. 393838-48-7

2,5-dichloro-N-(4-sulfamoylphenyl)thiophene-3-carboxamide

Cat. No.: B2846595
CAS No.: 393838-48-7
M. Wt: 351.22
InChI Key: VHVAZSXWMJABED-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(4-sulfamoylphenyl)thiophene-3-carboxamide is a chemical compound with potential applications in various scientific fields. It is characterized by the presence of a thiophene ring substituted with chlorine atoms and a sulfamoylphenyl group. This compound is of interest due to its unique chemical structure and potential biological activities.

Mechanism of Action

Target of Action

The primary target of 2,5-dichloro-N-(4-sulfamoylphenyl)thiophene-3-carboxamide is the SARS-CoV-2 main protease (Mpro) enzyme . This enzyme plays a vital role in viral replication, making it a critical target for drug development .

Mode of Action

The compound interacts with the Mpro enzyme through a process known as molecular docking . This involves the compound binding to the active site of the enzyme, thereby inhibiting its function . The binding energy scores of the compound to the Mpro enzyme range from -7.33 kcal/mol to -6.54 kcal/mol .

Biochemical Pathways

The inhibition of the Mpro enzyme disrupts the replication of the SARS-CoV-2 virus . This affects the viral life cycle and can potentially prevent the progression of COVID-19. The exact biochemical pathways affected by this compound are still under investigation.

Pharmacokinetics

The compound was subjected to in silico analysis, including lipinski’s rule and admet prediction , which are commonly used to predict these properties.

Result of Action

The result of the compound’s action is the inhibition of the Mpro enzyme, which can potentially prevent the replication of the SARS-CoV-2 virus . This could lead to a decrease in viral load and potentially alleviate the symptoms of COVID-19.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound was synthesized in ethanol at room temperature in green conditions , suggesting that the synthesis process is environmentally friendly.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(4-sulfamoylphenyl)thiophene-3-carboxamide typically involves the reaction of 2,5-dichlorothiophene-3-carboxylic acid with 4-aminobenzenesulfonamide under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(4-sulfamoylphenyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the thiophene ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The thiophene ring can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

2,5-dichloro-N-(4-sulfamoylphenyl)thiophene-3-carboxamide has diverse applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-dichlorothiophene-3-carboxamide
  • 4-sulfamoylphenylthiophene-3-carboxamide
  • 2-chloro-4-(trifluoromethyl)pyrimidine-5-N-(3’,5’-bis(trifluoromethyl)phenyl)carboxamide

Uniqueness

2,5-dichloro-N-(4-sulfamoylphenyl)thiophene-3-carboxamide is unique due to the presence of both chlorine atoms and a sulfamoylphenyl group on the thiophene ring

Properties

IUPAC Name

2,5-dichloro-N-(4-sulfamoylphenyl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O3S2/c12-9-5-8(10(13)19-9)11(16)15-6-1-3-7(4-2-6)20(14,17)18/h1-5H,(H,15,16)(H2,14,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHVAZSXWMJABED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(SC(=C2)Cl)Cl)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201323813
Record name 2,5-dichloro-N-(4-sulfamoylphenyl)thiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201323813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49676786
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

393838-48-7
Record name 2,5-dichloro-N-(4-sulfamoylphenyl)thiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201323813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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